2-Norbornanethiol, 2,5,5-trimethyl-
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Overview
Description
2-Norbornanethiol, 2,5,5-trimethyl- is an organic compound with the molecular formula C10H18S It is a derivative of norbornane, a bicyclic hydrocarbon, and contains a thiol group (-SH) attached to the norbornane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanethiol, 2,5,5-trimethyl- typically involves the reaction of 2,5,5-trimethyl-2-norbornene with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the thiol group to the norbornene structure .
Industrial Production Methods
Industrial production of 2-Norbornanethiol, 2,5,5-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Catalysts such as palladium or platinum are commonly used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-Norbornanethiol, 2,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding norbornane derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the norbornane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Norbornane derivatives.
Substitution: Various substituted norbornane compounds.
Scientific Research Applications
2-Norbornanethiol, 2,5,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in polymer synthesis.
Mechanism of Action
The mechanism of action of 2-Norbornanethiol, 2,5,5-trimethyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Norbornanethiol: Lacks the additional methyl groups present in 2,5,5-trimethyl-2-norbornanethiol.
2-Norbornanone: Contains a carbonyl group instead of a thiol group.
2-Norbornanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
2-Norbornanethiol, 2,5,5-trimethyl- is unique due to the presence of three methyl groups on the norbornane ring, which can influence its reactivity and physical properties. This structural feature distinguishes it from other norbornane derivatives and can lead to different chemical behaviors and applications .
Properties
CAS No. |
74039-12-6 |
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Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
2,5,5-trimethylbicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-8-4-7(9)6-10(8,3)11/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
VORVDSFOIIOPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1CC2(C)S)C |
Origin of Product |
United States |
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